3-Methoxycyclobutan-1-ol

Description

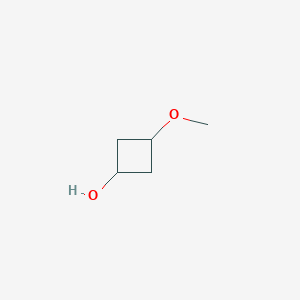

3-Methoxycyclobutan-1-ol (CAS 1432680-25-5) is a four-membered cyclic alcohol featuring a methoxy (-OCH₃) group at the third carbon and a hydroxyl (-OH) group at the first carbon. The strained cyclobutane ring imparts unique reactivity, while the methoxy group enhances stability and modifies polarity compared to simpler cyclobutanol derivatives. This compound is listed in supplier catalogs (e.g., BLD Pharm Ltd.

Properties

IUPAC Name |

3-methoxycyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYROIVZPXZWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-46-3, 1819983-03-3 | |

| Record name | methoxycyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,3r)-3-methoxycyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method for synthesizing 3-Methoxycyclobutan-1-ol involves the nucleophilic substitution of cyclobutanone with methanol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the carbonyl group by the methoxy group.

Reduction: Another method involves the reduction of 3-methoxycyclobutanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This process converts the ketone group to a hydroxyl group, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Methoxycyclobutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form cyclobutanol derivatives. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with hydrogen halides can replace the methoxy group with a halogen.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Hydrogen halides, bases, and other nucleophiles.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Cyclobutanol derivatives.

Substitution: Halogenated cyclobutanes, other substituted cyclobutanes.

Scientific Research Applications

Chemistry: 3-Methoxycyclobutan-1-ol is used as an intermediate in organic synthesis. Its unique structure allows for the exploration of new reactions and the development of innovative synthetic pathways.

Biology: In biological research, this compound can be used as a model compound to study the behavior of cyclobutane derivatives in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine: While specific medicinal applications of this compound are not well-documented, its derivatives may have potential as pharmaceutical intermediates. Research into its biological activity could lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of various chemicals and materials. Its reactivity and functional groups make it a valuable building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Methoxycyclobutan-1-ol involves its interactions with various molecular targets. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence the compound’s reactivity and biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Methoxycyclobutan-1-ol with three cyclobutane-based analogues:

Stereochemical and Physical Property Considerations

- Cis/Trans Isomerism: For 3-(Methylamino)cyclobutan-1-ol, suppliers note a cis/trans ratio of 5:1, which may influence melting points, boiling points, and biological activity .

- Solubility: Methoxy and amino substituents increase polarity compared to methyl groups, suggesting the following solubility trend in polar solvents: 3-(Methylamino) > 3-Methoxy > 3-Methyl .

Commercial Availability and Hazards

- This compound : Offered by CymitQuimica in quantities from 100 mg to 25 g (purity unspecified) .

- 3-(Methylamino)cyclobutan-1-ol: Available at 95–97% purity from multiple suppliers, though some stock is discontinued .

- 3-Methylcyclobutan-1-ol: No explicit hazard data found; structurally similar linear alcohols (e.g., 3-Methylbutan-1-ol) cause skin irritation .

Biological Activity

3-Methoxycyclobutan-1-ol (C5H10O2) is a cyclic alcohol with potential biological activities that warrant investigation. This compound is characterized by its unique cyclobutane structure and methoxy group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals and other fields.

Chemical Structure

The chemical structure of this compound can be represented as:

This structure features a methoxy group (-OCH3) attached to a cyclobutane ring, which may contribute to its reactivity and biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Cytotoxic Effects : Some studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Activity

A study conducted on various cyclic alcohols, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 100 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 100 | Staphylococcus aureus |

| 200 | Escherichia coli |

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines. The results indicated that this compound exhibited IC50 values ranging from 50 to 150 µM, depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 75 |

| MCF-7 (Breast Cancer) | 120 |

| A549 (Lung Cancer) | 50 |

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the methoxy group may enhance lipophilicity, allowing for better membrane permeability and interaction with cellular targets. Further studies are needed to elucidate the specific pathways involved in its antimicrobial and cytotoxic actions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.